4-[(Z)-{1-[4-(ethoxycarbonyl)phenyl]-3,5-dioxopyrazolidin-4-ylidene}methyl]phenyl thiophene-2-carboxylate
Overview
Description
4-[(Z)-{1-[4-(ethoxycarbonyl)phenyl]-3,5-dioxopyrazolidin-4-ylidene}methyl]phenyl thiophene-2-carboxylate is a complex organic compound that features a combination of aromatic rings, ester groups, and a pyrazolidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Z)-{1-[4-(ethoxycarbonyl)phenyl]-3,5-dioxopyrazolidin-4-ylidene}methyl]phenyl thiophene-2-carboxylate typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction conditions to maximize yield and purity. This could include the use of high-throughput screening to identify the most effective catalysts and reaction conditions, as well as the development of scalable processes for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-[(Z)-{1-[4-(ethoxycarbonyl)phenyl]-3,5-dioxopyrazolidin-4-ylidene}methyl]phenyl thiophene-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halides and nucleophiles such as amines and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
4-[(Z)-{1-[4-(ethoxycarbonyl)phenyl]-3,5-dioxopyrazolidin-4-ylidene}methyl]phenyl thiophene-2-carboxylate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound with applications in drug discovery and development.
Medicine: It could be investigated for its potential therapeutic effects in various diseases.
Industry: It may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-[(Z)-{1-[4-(ethoxycarbonyl)phenyl]-3,5-dioxopyrazolidin-4-ylidene}methyl]phenyl thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of receptor activity. The exact mechanism would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives
- (4-(ethoxycarbonyl)phenyl)boronic acid
Uniqueness
4-[(Z)-{1-[4-(ethoxycarbonyl)phenyl]-3,5-dioxopyrazolidin-4-ylidene}methyl]phenyl thiophene-2-carboxylate is unique due to its specific combination of functional groups and its potential for diverse applications in various fields. Its structure allows for a wide range of chemical modifications, making it a versatile compound for research and development.
Properties
IUPAC Name |
[4-[(Z)-[1-(4-ethoxycarbonylphenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl]phenyl] thiophene-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2O6S/c1-2-31-23(29)16-7-9-17(10-8-16)26-22(28)19(21(27)25-26)14-15-5-11-18(12-6-15)32-24(30)20-4-3-13-33-20/h3-14H,2H2,1H3,(H,25,27)/b19-14- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWDVWMXPMDTBOG-RGEXLXHISA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)OC(=O)C4=CC=CS4)C(=O)N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=C(C=C3)OC(=O)C4=CC=CS4)/C(=O)N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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